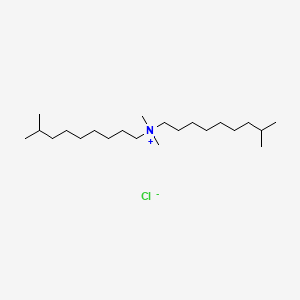

Diisodecyldimethylammonium chloride

Description

Classification and Structural Context within Quaternary Ammonium (B1175870) Compounds

Diisodecyldimethylammonium chloride is a cationic surfactant belonging to the quaternary ammonium compounds (QACs). The fundamental structure of a QAC consists of a central nitrogen atom bonded to four organic groups, carrying a positive charge that is balanced by an anion, in this case, chloride.

DIDAC's specific classification is a fourth-generation QAC, often referred to as a "twin-chain" or "dialkyl" quaternary ammonium compound. aldebaransistemas.com Its structure is characterized by a central nitrogen atom covalently bonded to two short-chain methyl groups and two long-chain isodecyl groups. The "isodecyl" designation indicates a branched ten-carbon (C10) alkyl chain. This twin-chain structure, particularly with branched alkyl chains, distinguishes it from other QACs and is integral to its physicochemical properties.

The key structural elements defining DIDAC are:

Cationic Core: A positively charged quaternary nitrogen center.

Hydrophobic Chains: Two branched, ten-carbon isodecyl groups that provide significant non-polar character. This contrasts with its linear isomer, didecyldimethylammonium chloride (DDAC), which contains two straight C10 chains. nih.govresearchgate.net

Anion: A chloride ion (Cl⁻) that neutralizes the positive charge of the quaternary ammonium cation.

The combination of a hydrophilic cationic head and long hydrophobic tails makes DIDAC an effective amphiphilic molecule, enabling it to interact with and disrupt microbial cell membranes. researchgate.net The branched nature of the isodecyl chains can influence its physical properties, such as its formulation characteristics and its efficacy in the presence of organic soil and hard water, when compared to linear dialkyl QACs. aldebaransistemas.com

Historical and Contemporary Significance in Academic Research

The historical significance of QACs dates back to the mid-20th century, with their initial recognition and development as potent antimicrobial agents. researchgate.net Research initially focused on establishing their broad-spectrum efficacy against bacteria and fungi, which led to their widespread adoption as disinfectants.

In contemporary academic research, the focus has expanded significantly beyond simple efficacy testing. Current research endeavors are more nuanced, investigating complex interactions and applications:

Antimicrobial Resistance Mechanisms: A major area of modern research is the study of microbial tolerance and resistance to QACs like DIDAC. researchgate.net Researchers are investigating the genetic basis for resistance, such as the presence of qac genes that code for efflux pumps, which actively remove the compound from bacterial cells. researchgate.net

Material Science and Nanotechnology: The surfactant properties of DIDAC are being harnessed in advanced materials synthesis. Its ability to self-assemble into micelles and other supramolecular structures in solution makes it a valuable tool as a structure-directing agent for creating porous materials and nanoparticles.

Environmental Behavior: With the increased use of QACs, particularly following the COVID-19 pandemic, there is a growing body of research on their environmental fate. nih.gov Studies are examining their persistence, degradation pathways in various environmental compartments like soil and water, and their potential for bioaccumulation.

Broad Academic Research Domains and Interdisciplinary Relevance

The study of this compound is inherently interdisciplinary, drawing interest from a wide array of scientific fields due to its versatile chemical nature and applications.

Chemistry: This field focuses on the synthesis, physical chemistry, and structural analysis of DIDAC. Research includes studying its behavior in solution, its interaction with surfaces, and the development of new formulations.

Microbiology: Microbiological research is central to understanding DIDAC. It involves assessing its antimicrobial spectrum, elucidating its precise mechanisms of action against cellular membranes and proteins, and tracking the evolution of microbial resistance. researchgate.net

Materials Science: In this domain, DIDAC is not just a biocide but a functional molecule. Its properties as a cationic surfactant are exploited to template the synthesis of mesoporous silica, stabilize nanoparticle suspensions, and modify surfaces.

Toxicology: Toxicological studies, while outside the direct scope of this article's focus on adverse effects, form a critical research domain by investigating the compound's interaction with biological systems at a cellular and molecular level to understand its mechanisms of action.

The broad relevance of DIDAC across these disciplines underscores its continued importance as a subject of academic inquiry, from fundamental chemical properties to its role in advanced technological applications and environmental systems.

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| Synonyms | DIDAC, Didecyldimethylammonium chloride (Isomer) |

| Molecular Formula | C₂₂H₄₈ClN |

| Molecular Weight | 362.1 g/mol |

| CAS Number | 7173-51-5 (for Didecyldimethylammonium chloride) |

Note: The CAS number and molecular properties are often cited for the closely related linear isomer, Didecyldimethylammonium chloride, as specific data for the isodecyl isomer can be less common in databases. nih.gov

Table 2: Classification within Quaternary Ammonium Compounds

| Generation | Key Structural Feature | Example Compound(s) |

| First | Single-chain, contains a benzene (B151609) ring | Benzalkonium Chloride aldebaransistemas.com |

| Second | Single-chain, modified benzene ring | Alkyl Dimethyl Ethylbenzyl Ammonium Chloride aldebaransistemas.com |

| Third | Mixture of 1st and 2nd Generation | Mixture of Benzalkonium Chloride and other QACs aldebaransistemas.com |

| Fourth | Twin-chain, no benzene ring | This compound , Didecyldimethylammonium Chloride aldebaransistemas.com |

| Fifth | Mixture of 4th and other generations | Mixture of Didecyldimethylammonium Chloride and Benzalkonium Chloride aldebaransistemas.com |

Properties

CAS No. |

91490-94-7 |

|---|---|

Molecular Formula |

C22H48ClN |

Molecular Weight |

362.1 g/mol |

IUPAC Name |

dimethyl-bis(8-methylnonyl)azanium;chloride |

InChI |

InChI=1S/C22H48N.ClH/c1-21(2)17-13-9-7-11-15-19-23(5,6)20-16-12-8-10-14-18-22(3)4;/h21-22H,7-20H2,1-6H3;1H/q+1;/p-1 |

InChI Key |

UINVIMVXKWJZJW-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)CCCCCCC[N+](C)(C)CCCCCCCC(C)C.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization

Fundamental Synthetic Routes to Diisodecyldimethylammonium Chloride

The primary method for synthesizing this compound, like other quaternary ammonium (B1175870) salts, is through the quaternization of a tertiary amine. This process, known as the Menshutkin reaction, is a cornerstone of industrial and laboratory-scale production.

The synthesis of this compound is achieved by the reaction of a tertiary amine with an alkyl halide. wikipedia.org This reaction is a type of bimolecular nucleophilic substitution (SN2). nih.gov In this specific synthesis, the tertiary amine, N,N-dimethyldecylamine, acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide, such as isodecyl chloride. The nitrogen atom of the amine forms a new covalent bond with the carbon atom of the isodecyl group, and the chloride ion becomes the counter-ion to the newly formed positively charged quaternary ammonium cation.

The general reaction scheme is as follows: N(CH₃)₂(C₁₀H₂₁) + C₁₀H₂₁Cl → [N(CH₃)₂(C₁₀H₂₁)₂]⁺Cl⁻

This reaction converts the neutral amine and alkyl halide into two oppositely charged ions, resulting in the quaternary ammonium salt. nih.govnih.gov The reaction mechanism involves a backside attack by the nucleophilic amine on the alkyl halide, which displaces the halide leaving group. tue.nl

The efficiency, yield, and purity of the quaternization reaction are highly dependent on several key parameters. Optimizing these factors is crucial for industrial applications to ensure high conversion and minimize by-products.

| Parameter | Effect on Reaction | Research Findings |

| Temperature | Increasing the temperature generally accelerates the reaction rate. tue.nl | Reactions are often conducted at elevated temperatures, for example, between 50°C and 150°C, to reduce reaction time. google.com Microwave-assisted synthesis can further shorten reaction times from hours to minutes by maintaining a high temperature. nih.gov |

| Solvent | The choice of solvent can significantly influence the reaction rate. Polar solvents are typically preferred. | Menschutkin reactions are commonly performed in polar solvents like alcohols. wikipedia.org However, using solvents with a lower dielectric constant, such as chloroform, can simplify purification. nih.gov Some modern processes aim for solvent-free conditions to reduce by-products. google.com |

| Molar Ratio | The ratio of tertiary amine to alkyl halide affects reaction completion. | An excess of the alkyl halide is often used to drive the reaction to completion. Molar ratios of amine to halide can range from 1:1.3 to 1:2.9. google.com |

| Pressure | Applying pressure can keep volatile reactants, like some alkyl halides, in the liquid phase. | Operating at pressures between 12 and 65 bar can keep the alkyl halide dissolved in the reaction mixture, reducing viscosity and potentially eliminating the need for a solvent. google.com |

| Reactant Structure | The structure of the alkyl halide (alkylating agent) impacts reactivity. | Alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.org Benzylic and allylic halides are particularly effective reactants due to their enhanced reactivity in SN2 reactions. wikipedia.org |

Synthesis of this compound-Based Composites and Hybrid Materials

This compound can be integrated with other materials to form composites and hybrids, leveraging its chemical structure for various applications. This integration can be achieved through both covalent and non-covalent methods.

Covalent grafting involves forming strong chemical bonds between the diisodecyldimethylammonium moiety and a substrate or another molecule. This is often achieved by first synthesizing a functionalized quaternary ammonium salt that can participate in further reactions, such as polymerization.

For instance, a tertiary amine containing a polymerizable group (like a methacrylate) can be quaternized. The resulting quaternary ammonium monomer can then be chemically bonded into a polymer chain through a polymerization reaction. nih.gov This method allows the permanent integration of the ammonium salt into the material's structure. The synthesis of such polymerizable monomers is confirmed through techniques like FTIR and NMR spectroscopy, which show the characteristic chemical shifts indicating a successful quaternization. nih.gov

Non-covalent methods rely on weaker intermolecular forces to integrate this compound into materials. The amphiphilic nature of the molecule—possessing a charged, hydrophilic head (the dimethylammonium group) and long, hydrophobic alkyl chains (the isodecyl groups)—drives its self-assembly in solution.

These non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and electrostatic attractions, facilitate the formation of organized structures like micelles or bilayers. nih.gov These self-assembled structures can then be incorporated into or onto other materials. The driving forces for such assembly can include interactions like C-H···O and lone pair···π systems, which stabilize the resulting supramolecular structure. nih.gov

This compound can be incorporated into polymer systems to modify their properties. This can be done through two primary approaches:

Physical Blending: The compound can be directly mixed with a polymer melt or solution. Upon cooling or solvent evaporation, the quaternary ammonium salt is physically dispersed within the polymer matrix. The compatibility and final properties depend on the interactions between the salt and the polymer chains.

Copolymerization: As mentioned in the covalent grafting section, a monomer containing the quaternary ammonium structure can be synthesized. nih.gov This monomer is then copolymerized with other monomers to create a polymer where the this compound unit is an integral part of the polymer backbone or a side chain. This approach ensures a permanent and uniform distribution of the compound throughout the material. wikipedia.orgnih.gov

Advanced Spectroscopic and Analytical Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular identity of DIDAC and evaluating its purity. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that serve as a molecular fingerprint.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. For a cationic surfactant like DIDAC, the FTIR spectrum reveals characteristic absorption bands corresponding to its long alkyl chains and its quaternary ammonium (B1175870) head group.

The analysis of similar quaternary ammonium compounds provides a basis for interpreting the spectrum of DIDAC. researchgate.netresearchgate.net Key spectral features include:

C-H Stretching Vibrations: Strong bands in the 2800-3000 cm⁻¹ region are indicative of the symmetric and asymmetric stretching of C-H bonds within the isodecyl alkyl chains.

CH₂ and CH₃ Bending Vibrations: Absorptions around 1465 cm⁻¹ are typically assigned to the scissoring (bending) vibration of CH₂ groups. A peak near 1454 cm⁻¹ can be attributed to the asymmetric bending of -CH₃ groups associated with the N⁺(CH₃)₂ moiety, confirming the presence of the quaternary ammonium head. researchgate.net

N⁺-C Vibrations: The vibrations associated with the quaternary nitrogen-carbon bonds also produce characteristic signals, further aiding in the structural confirmation.

The utility of FTIR has been demonstrated in studying the composition-dependent changes in the molecular packing of surfactants in various mixtures. osti.gov The precise positions and shapes of these bands can provide information about the conformational order of the alkyl chains.

Table 1: Expected FTIR Absorption Bands for Diisodecyldimethylammonium chloride

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~2950-2850 | Asymmetric and Symmetric C-H Stretching | Alkyl Chains (-CH₂, -CH₃) |

| ~1465 | CH₂ Bending (Scissoring) | Alkyl Chains |

| ~1454 | Asymmetric Bending of N⁺-CH₃ | Quaternary Ammonium Head |

| ~1387 | Stretching Vibration of CH₂ in N⁺(CH₃)₂CH₂ structure | Quaternary Ammonium Head |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide a map of the carbon-hydrogen framework, while advanced 2D NMR techniques can establish connectivity between atoms.

For surfactants like DIDAC, NMR is particularly valuable for studying molecular dynamics and conformation. Studies on analogous long-chain ammonium salts, such as n-dodecylammonium chloride, reveal significant insights. nih.govresearchgate.net

Conformational Analysis: The analysis of NMR lineshapes, particularly using deuterium (B1214612) (²H) NMR on selectively deuterated molecules, can provide evidence for local trans-gauche conformational changes within the alkyl chains. nih.gov

Molecular Dynamics: Spin-lattice relaxation time (T₁) measurements reveal information about the mobility of different parts of the molecule. These studies can distinguish between fast local motions, translational diffusion, and the collective dynamics of the chains in solution or in different phases (e.g., micelles, liquid crystals). nih.gov In certain phases, director fluctuations can dominate spin-lattice relaxation at lower frequencies, while local motions and diffusion are more influential at higher frequencies. nih.gov

The ¹H NMR spectrum would show distinct signals for the methyl protons on the nitrogen atom, the methylene (B1212753) protons adjacent to the nitrogen, and the complex overlapping signals of the isodecyl chain protons. The integration of these signals allows for the quantitative assessment of the ratio of these groups.

Mass Spectrometry (MS) is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is employed for the definitive identification of DIDAC and the detection and characterization of impurities. The technique provides the molecular weight of the diisodecyldimethylammonium cation.

In a typical analysis, the sample is introduced into the mass spectrometer, where it is ionized. The resulting diisodecyldimethylammonium cation is then separated from other ions based on its m/z value and detected. This provides an exact mass measurement that can be used to confirm the elemental composition. MS is also critical for identifying potential impurities, such as homologous compounds with different alkyl chain lengths, byproducts from synthesis, or degradation products.

Quantitative Analytical Methodologies for this compound Detection

Quantitative analysis is crucial for determining the concentration of DIDAC in commercial products and environmental samples. This is typically achieved by quantifying either the cationic surfactant portion or the chloride counter-ion.

Ion Chromatography (IC) is a primary method for determining the concentration of the chloride anion associated with the DIDAC cation. wisc.edu This technique separates ions based on their interactions with a stationary phase (ion-exchange resin) and detects them via conductivity. umces.edu

The process involves introducing an aqueous sample into the ion chromatograph. wisc.edu The chloride anion is separated from other anions on a separator column and then passes through a suppressor device before being measured by a conductivity detector. wisc.eduumces.edu

System Components: A standard IC system includes a guard column to protect the main column, a separator column (e.g., IonPac AS18 or AS24), a suppressor, and a conductivity detector. wisc.eduthermofisher.com

Detection Limits: IC is a sensitive technique capable of detecting chloride at low concentrations. Method Detection Limits (MDL) for chloride can be as low as 0.02 to 0.08 mg/L. wisc.eduumces.edu

Sample Preparation: For analysis, a solid sample of DIDAC would be accurately weighed and dissolved in high-purity reagent water to a known volume. libretexts.org Depending on the concentration, further dilution may be necessary to fall within the linear range of the instrument. wisc.edu

Table 2: Typical Parameters for Chloride Analysis by Ion Chromatography

| Parameter | Description | Typical Value/Range |

| Analytical Column | Separates anions based on ion-exchange principles. | Dionex IonPac AS18, AS24 |

| Detector | Measures the electrical conductivity of the eluent post-suppression. | Conductivity Detector |

| Eluent | A solution (e.g., potassium hydroxide (B78521) or sodium carbonate/bicarbonate) that carries the sample through the column. wisc.eduthermofisher.com | 8.0 mM Na₂CO₃ / 1.0 mM NaHCO₃ |

| Method Detection Limit (MDL) | The minimum concentration that can be measured and reported with 99% confidence. | 0.02 - 0.08 mg/L |

| Quantitation Limit (RL) | The minimum concentration that can be quantitatively measured with stated precision and accuracy. | 0.20 - 0.80 mg/L |

Potentiometric titration is a widely used and accurate method for quantifying the chloride content in quaternary ammonium chloride salts. thermofisher.commetrohm.com This method is specified in several standard procedures and offers high precision and reliability. metrohm.comnih.gov

The most common approach is an argentometric titration, where a solution of the sample is titrated with a standardized solution of silver nitrate (B79036) (AgNO₃). thermofisher.commetrohm.com

Principle: Silver ions (Ag⁺) from the titrant react with chloride ions (Cl⁻) in the sample to form an insoluble precipitate of silver chloride (AgCl). thermofisher.commetrohm.com

Endpoint Detection: The endpoint of the titration is detected by a significant change in the electrical potential of the solution. This is monitored using a silver ion-selective electrode (ISE) and a reference electrode. thermofisher.comnih.gov The potential is stable until all chloride ions have precipitated, at which point the excess Ag⁺ ions cause a sharp jump in potential, indicating the equivalence point.

Procedure: A known weight of the DIDAC sample is dissolved in a suitable solvent, often a mixture of isopropyl alcohol and reagent-grade water, to ensure solubility. thermofisher.com The solution is then titrated with silver nitrate using an automatic titrator, which records the potential as a function of the volume of titrant added and automatically determines the endpoint. thermofisher.comhannainst.com

This method is robust and can be validated for a wide range of concentrations, with recoveries typically between 94% and 104% for spiked samples. nih.gov It provides a direct measure of the chloride content, which can then be used to calculate the purity of the this compound sample.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Halogen Determination

Inductively coupled plasma mass spectrometry (ICP-MS) stands as a powerful technique for the elemental analysis of a wide array of samples, offering high sensitivity and the ability to determine isotopic ratios. In the context of this compound (DIDAC), ICP-MS can be theoretically employed for the precise determination of its chloride content. However, the analysis of halogens like chlorine by ICP-MS is fraught with challenges.

Major polyatomic interferences from species such as ¹⁶O¹⁸O¹H⁺ and ³⁶Ar¹H⁺ can significantly obscure the signals for ³⁵Cl⁺ and ³⁷Cl⁺, respectively. These interferences can lead to inaccurate quantification of the chloride concentration. To circumvent these issues, advanced approaches within ICP-MS are necessary. One such technique is tandem mass spectrometry (ICP-MS/MS), which utilizes a reaction gas in a collision/reaction cell to resolve isobaric interferences. The use of oxygen (O₂) as a reaction gas, for instance, has been shown to improve the accuracy of chlorine isotopic measurements. mdpi.com

While direct application of ICP-MS for the analysis of DIDAC is not extensively documented in public literature, the established methodologies for halogen determination in other matrices suggest its potential utility. The successful application would require meticulous method development, including the optimization of instrumental parameters and potentially the use of reaction gases to mitigate polyatomic interferences, ensuring accurate and precise quantification of the chloride component of the DIDAC molecule.

Other Advanced Detection Methods (e.g., Electrochemical, Spectrophotometric)

Beyond mass spectrometry, other advanced analytical techniques are available for the characterization and quantification of quaternary ammonium compounds (QACs) like this compound. These methods often offer advantages in terms of cost, simplicity, and portability.

Electrochemical Methods: Electrochemical sensors, particularly potentiometric sensors and ion-selective electrodes (ISEs), have demonstrated significant promise for the detection of cationic surfactants. mdpi.commdpi.comtandfonline.com These sensors can be designed to be highly selective towards the cationic head group of QACs. The principle of operation often involves the use of an ion-pair complex within a membrane, which generates a potential difference that is proportional to the concentration of the target analyte. mdpi.com Titration methods, where a QAC is titrated with an anionic surfactant like sodium lauryl sulfate, can also be monitored potentiometrically using a surfactant-sensitive electrode. oup.comnih.govxylemanalytics.commetrohm.comresearchgate.netysi.com Such titrations provide a reliable means for quantifying the total QAC content in a sample. nih.govysi.com Voltammetric techniques, which measure current as a function of applied potential, can also be employed, often with modified electrodes to enhance sensitivity and selectivity for surfactant detection. tandfonline.comtandfonline.com

Spectrophotometric Methods: Spectrophotometry offers a simple and widely accessible method for the quantification of QACs. researchgate.netdocumentsdelivered.com These methods are typically based on the formation of a colored ion-pair between the cationic QAC and an anionic dye. researchgate.net For example, a method has been validated for the quantification of QAC residues based on the formation of a colored complex with Eosin-Y in the presence of Triton X-100, with the absorbance measured at a specific wavelength. researchgate.net Another approach involves the use of dyes like Coomassie Brilliant Blue G-250, where the interaction with a cationic polymer can lead to a measurable change in the dye's absorption spectrum. researchgate.netscielo.org.za The linearity, accuracy, and precision of these spectrophotometric methods can be validated according to established guidelines, making them suitable for routine analysis. researchgate.netnih.gov

Advanced Characterization of Surface Activity and Interfacial Phenomena

Critical Micelle Concentration (CMC) Determination

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. wikipedia.org This transition is accompanied by abrupt changes in various physicochemical properties of the solution, such as surface tension, conductivity, and the solubilization of hydrophobic probes. wikipedia.org

Several methods can be employed to determine the CMC of DIDAC:

Surface Tension Measurement: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. wikipedia.org

Conductivity Measurement: The conductivity of an ionic surfactant solution changes slope at the CMC due to the different mobilities of the monomers and the micelles.

Spectroscopic Methods: Techniques using fluorescent or UV-Vis active probes can detect the formation of the hydrophobic microenvironment within the micelles. nih.gov For example, the fluorescence spectrum of a probe like pyrene (B120774) will change upon its incorporation into the micellar core. nih.gov

Given the structure of DIDAC with its two isodecyl chains, it can be classified as a Gemini surfactant, which typically exhibits a much lower CMC compared to its single-chain counterparts. cosmeticsandtoiletries.comresearchgate.net

Surface Tension Measurements

Surface tension is a key indicator of a surfactant's efficiency in reducing the surface energy of a liquid. For this compound, its ability to lower the surface tension of water is a primary aspect of its surface activity. The measurement of surface tension as a function of concentration is not only used to determine the CMC but also to evaluate the maximum surface tension reduction (γ_CMC) and the efficiency of adsorption at the air-water interface. nih.gov

A patent for a low-foam sanitizer reports the equilibrium surface tension of a mixture containing this compound and isododecyldimethylamine oxide to be 80 dynes/cm. google.com It is important to note that this value is for a mixture and not for pure DIDAC.

The surface tension of surfactant solutions can be measured using various techniques, including:

Du Noüy Ring Method: Measures the force required to detach a platinum ring from the surface of the liquid.

Wilhelmy Plate Method: Measures the force exerted on a thin plate partially immersed in the liquid.

Pendant Drop Method: Analyzes the shape of a hanging drop of the liquid.

Maximum Bubble Pressure Method: Relates the maximum pressure in a gas bubble formed in the liquid to the surface tension. google.com

The choice of method can depend on the specific requirements of the measurement, such as the need for dynamic or equilibrium surface tension values.

Adsorption Isotherms and Surface Adsorption Kinetics

The tendency of this compound to adsorb at interfaces is fundamental to its function. This adsorption behavior can be characterized by adsorption isotherms and the kinetics of the adsorption process.

Adsorption Isotherms: An adsorption isotherm describes the amount of surfactant adsorbed onto a surface as a function of its concentration in the bulk solution at a constant temperature. For QACs like DIDAC, adsorption is often driven by electrostatic interactions between the cationic head group and negatively charged surfaces, as well as hydrophobic interactions between the alkyl chains and the surface. royalsocietypublishing.orgnih.gov The adsorption of QACs onto surfaces like montmorillonite (B579905) clay has been shown to be significantly influenced by the nature of the counterion. nih.gov The adsorption process can be modeled using various isotherm equations, such as the Langmuir or Freundlich isotherms, to determine parameters like the maximum adsorption capacity and the affinity of the surfactant for the surface. The study of adsorption isotherms is crucial for applications where the interaction of DIDAC with solid surfaces is important.

Surface Adsorption Kinetics: Surface adsorption kinetics describes the rate at which surfactant molecules move from the bulk solution to the interface. This is a critical factor in dynamic processes where new interfaces are continuously being formed. Techniques such as the quartz crystal microbalance with dissipation monitoring (QCM-D) can be used to study the kinetics of surfactant adsorption onto solid surfaces in real-time. diva-portal.org QCM-D measures changes in frequency and dissipation of an oscillating quartz crystal as molecules adsorb to its surface, providing information on the adsorbed mass and the viscoelastic properties of the adsorbed layer. diva-portal.org Understanding the adsorption kinetics of DIDAC is essential for optimizing its performance in applications that require rapid surface coverage.

Method Validation and Interlaboratory Comparison Studies

The reliability and accuracy of any analytical method used for the characterization of this compound must be established through rigorous validation procedures. Method validation ensures that the analytical method is suitable for its intended purpose. ekb.egaesan.gob.es

Method Validation: A comprehensive method validation for the analysis of QACs like DIDAC would typically involve the evaluation of several key parameters as per guidelines from organizations like the International Council for Harmonisation (ICH). nih.gov These parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. nih.gov

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.govekb.eg

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed through recovery studies on spiked samples. nih.govekb.eg

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.netnih.govekb.eg

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.govnih.govresearchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.com

Studies have been published detailing the validation of methods for other QACs, such as didecyldimethylammonium chloride (DDAC) and benzalkonium chlorides (BACs), in various matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). ekb.egaesan.gob.es These studies provide a framework for the validation of analytical methods for DIDAC.

Interlaboratory Comparison Studies: Interlaboratory comparison studies, also known as proficiency testing, are a crucial component of quality assurance. In these studies, multiple laboratories analyze the same sample to assess the reproducibility and comparability of results across different laboratories. While specific interlaboratory studies for this compound are not widely reported, their importance in the context of disinfectant analysis is well-recognized. nih.gov Such studies help to identify potential biases in analytical methods and ensure that different laboratories can achieve consistent and reliable results. For regulated products, participation in such schemes is often a requirement for laboratory accreditation.

Interactions with Diverse Material Systems and Surfaces

Intermolecular Interactions with Polymeric Matrices

The incorporation of Diisodecyldimethylammonium chloride into polymeric systems can lead to significant modifications of their material properties. The nature and strength of these interactions are governed by the chemical structure of both the polymer and the quaternary ammonium (B1175870) salt.

The addition of quaternary ammonium compounds like DIDAC can significantly alter the thermo-mechanical properties of polymer systems. These changes are a direct consequence of the interactions between the additive and the polymer chains. For instance, the introduction of bulky organic cations can disrupt polymer chain packing, leading to a decrease in the glass transition temperature (Tg) and modulus, effectively plasticizing the polymer. Conversely, if strong ionic interactions or physical crosslinks are formed between the quaternary ammonium salt and the polymer matrix, an increase in stiffness and thermal stability can be observed.

Chitosan (B1678972), a natural polysaccharide derived from chitin, possesses amino and hydroxyl groups that can interact with other molecules. The interaction between chitosan and quaternary ammonium compounds is of significant interest for various applications. The primary amino groups on the chitosan backbone can be quaternized, or chitosan can interact with added quaternary ammonium salts like DIDAC through electrostatic interactions and hydrogen bonding. nih.govmdpi.comresearchgate.netmdpi.comnih.govmdpi.com

The positively charged head group of this compound can interact with the lone pair of electrons on the nitrogen atom of the chitosan's amino group. Furthermore, the hydroxyl groups of chitosan can form hydrogen bonds with the chloride counter-ion or the quaternary ammonium head group. The long, hydrophobic isodecyl chains of DIDAC can also engage in hydrophobic interactions with less polar regions of the chitosan structure. These interactions can modify the solubility, viscosity, and biological properties of chitosan. For instance, the incorporation of quaternary ammonium salts can enhance the antimicrobial activity of chitosan. nih.gov

Adsorption and Interaction with Inorganic Materials and Minerals

The interaction of this compound with inorganic surfaces is a key aspect of its application in areas such as organoclay synthesis and surface modification. The adsorption process is driven by a combination of electrostatic and hydrophobic forces.

Clay minerals, such as kaolinite, sepiolite, and bentonite (B74815), have layered or fibrous structures with negatively charged surfaces, which arise from isomorphic substitutions within their crystal lattices. This negative charge is balanced by exchangeable cations (e.g., Na+, Ca2+) residing in the interlayer spaces or on the surface.

This compound can be adsorbed onto the surfaces of these minerals through a cation exchange process, where the positively charged diisodecyldimethylammonium cations replace the inorganic cations. This process, known as organomodification, transforms the typically hydrophilic mineral surfaces into hydrophobic or organophilic surfaces. scienceopen.comresearchgate.netmdpi.comnih.govjwent.netmdpi.comnih.govresearchgate.netresearchgate.net

In the case of smectite clays (B1170129) like bentonite, the diisodecyldimethylammonium cations can intercalate into the interlayer space, causing an expansion of the basal spacing, as confirmed by X-ray diffraction (XRD) studies on similar organoclays. For instance, the modification of Pindiga bentonite with didodecyldimethylammonium (B1216837) bromides, a compound structurally similar to DIDAC, resulted in an increase in the basal spacing from 1.52 nm to 2.1 nm, indicating the successful intercalation of the organic cations. scienceopen.com This intercalation creates an organic phase within the clay galleries, which can enhance the adsorption of organic pollutants or improve the compatibility of the clay with polymer matrices in nanocomposites.

With fibrous clays like sepiolite, which has channels and external surfaces, the adsorption of quaternary ammonium salts occurs primarily on the external surfaces and within the channels, modifying their surface properties from hydrophilic to hydrophobic.

For kaolinite, which has a 1:1 layer structure with one tetrahedral and one octahedral sheet, adsorption of cationic surfactants is generally less extensive than in smectites due to its lower cation exchange capacity. However, interactions can still occur at the negatively charged edges of the clay platelets and on the basal surfaces.

Table 1: Effect of Organic Modification on the Basal Spacing of Pindiga Bentonite Clay

| Sample | Modifying Agent | Initial Basal Spacing (d₀₀₁) (nm) | Final Basal Spacing (d₀₀₁) (nm) |

| Unmodified Bentonite | - | 1.52 | - |

| Organo-bentonite | Didodecyldimethylammonium bromides | 1.52 | 2.1 |

Data sourced from a study on a structurally similar compound, didodecyldimethylammonium bromides. scienceopen.com

The adsorption of this compound at solid-liquid interfaces is a fundamental process that governs its function in many applications. As a cationic surfactant, DIDAC molecules in an aqueous solution will tend to adsorb onto negatively charged solid surfaces. diva-portal.orgnih.gov

The adsorption process can be described by various isotherm models, such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed substance to its concentration in the solution at a constant temperature. The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.

At low concentrations, individual DIDAC cations may adsorb. As the concentration increases towards the critical micelle concentration (CMC), the adsorption density increases, and the hydrophobic tails of the adsorbed cations may associate, leading to the formation of surface aggregates or admicelles. This process can significantly alter the surface properties of the solid, such as its wettability and charge. While specific adsorption isotherm data for this compound on the mentioned minerals were not found in the reviewed literature, the general principles of cationic surfactant adsorption suggest a strong affinity for negatively charged surfaces.

Surface Modification and Coating Applications

The unique amphiphilic nature of this compound (DIDAC), featuring a positively charged head group and long, nonpolar hydrocarbon tails, allows it to adsorb onto and alter the properties of various surfaces. This capability is harnessed in applications ranging from modifying synthetic polymers to conditioning fabrics.

Hydrophilic Surface Modification of Synthetic Materials

Cationic surfactants, a class to which this compound belongs, are effective agents for modifying the surfaces of inherently hydrophobic synthetic polymers. The primary mechanism involves the electrostatic attraction between the cationic head group of the surfactant and negatively charged sites that can be induced on a polymer surface through methods like plasma treatment or are inherently present.

The modification of polymer surfaces is a critical step in many industrial and research applications. For instance, in the field of microfluidics, materials like polydimethylsiloxane (B3030410) (PDMS) are often used but are naturally hydrophobic. nih.govnih.gov This property is problematic for applications requiring the flow of aqueous solutions or the formation of oil-in-water emulsions. nih.govnih.govresearchgate.net Surface modification techniques, such as coating with hydrophilic polymers or surfactants, can overcome this limitation by changing the surface wettability from hydrophobic to hydrophilic. nih.govresearchgate.net This allows for the stable formation of oil-in-water droplets and other complex emulsions essential for various analytical and synthetic processes. researchgate.net

Research Findings on Polymer Surface Modification

| Polymer | Modifying Agent Type | Outcome | Application Context |

| Polystyrene | Cationic Polyelectrolyte (e.g., PDADMAC) | Strong adhesion of the polyelectrolyte layer, leading to surface hydrophilization. researchgate.net | General surface treatment, packaging materials. researchgate.net |

| Polydimethylsiloxane (PDMS) | Polyvinyl alcohol (PVA) deposition after plasma treatment | Creation of stable hydrophilic microchannels. nih.govnih.gov | Droplet microfluidics, formation of oil-in-water (o/w) emulsions. nih.govnih.gov |

| Nafion™ Films | Cationic Polyelectrolyte (PDADMAC) | Localization of the polyelectrolyte within the polymer's channels with minimal effect on the film surface itself. researchgate.net | Ion-exchange membranes. researchgate.net |

Role in Fabric Softening and Antistatic Applications

This compound is a quintessential example of a cationic surfactant used in fabric softeners and antistatic treatments. alibaba.com Textile fibers, particularly natural ones like cotton, tend to acquire a negative charge on their surface during the washing process, especially in the presence of anionic surfactants found in detergents. This leads to a harsh feel and can cause fabrics to attract and hold static electricity.

Cationic softeners function through a simple yet effective mechanism. chemeurope.com The positively charged head of the this compound molecule is electrostatically attracted to the negatively charged surface of the fabric fibers. chemeurope.com This attraction causes the surfactant molecules to deposit onto the fabric, forming a thin, lubricating layer. The long, hydrophobic alkyl chains orient themselves away from the fiber surface, reducing friction between fibers and imparting a smoother, softer feel. chemeurope.com

Simultaneously, this deposited layer helps to prevent the buildup of static electricity. google.comgoogle.com The ionic nature of the surfactant coating can help to dissipate electrical charges, while the lubricating effect reduces the frictional charging that occurs when fabrics rub against each other, particularly in a low-humidity environment like a clothes dryer. chemeurope.comgoogle.comyoutube.com This dual-action makes these compounds highly effective as both softeners and antistatic agents. While historically, compounds like dihydrogenated tallow (B1178427) dimethyl ammonium chloride (DHTDMAC) were common, modern formulations often use similar quaternary ammonium salts. chemeurope.com

Complex Formation and Supramolecular Assemblies

The molecular architecture of this compound drives its interaction with other molecules and its ability to self-organize into larger, ordered structures. These behaviors are central to its functionality in various chemical systems.

Formation of Dye-Surfactant Complexes

The interaction between surfactants and dyes is a well-studied phenomenon, driven by both electrostatic and hydrophobic forces. researchgate.net When a cationic surfactant like this compound is in a solution with an anionic dye, strong attractive forces lead to the formation of a dye-surfactant complex, often referred to as an ion-pair. researchgate.net

The primary driving force is the electrostatic attraction between the positively charged ammonium head group of the surfactant and the negatively charged group on the dye molecule. researchgate.net This initial attraction is often followed by hydrophobic interactions between the nonpolar parts of the dye and the surfactant's alkyl tails. These interactions can lead to changes in the dye's spectral properties, such as a shift in its maximum absorbance wavelength (λmax), which can be observed using spectrophotometry. researchgate.net The formation of these complexes can alter the solubility of the dye and is a fundamental principle exploited in various applications, including textile dyeing and analytical chemistry.

Self-Assembled Structures and Nanomaterials

This compound, as an amphiphilic molecule, can spontaneously organize into complex, ordered structures in a solution, a process known as self-assembly. nih.govnih.gov This behavior is governed by non-covalent interactions, including hydrophobic interactions, electrostatic forces, and van der Waals forces. researchgate.netnih.gov In aqueous solutions, the hydrophobic alkyl tails seek to minimize their contact with water, leading them to aggregate together, while the hydrophilic cationic head groups remain exposed to the aqueous environment.

This self-assembly can result in a variety of supramolecular structures and nanomaterials, such as:

Micelles: Spherical aggregates where the hydrophobic tails form a core and the hydrophilic heads form an outer shell.

Vesicles: Spherical structures with an enclosed aqueous compartment, formed by a bilayer of surfactant molecules.

Lamellar Structures: Sheet-like bilayers that can stack upon one another.

The specific structure formed depends on factors like surfactant concentration, temperature, pH, and the presence of other substances in the solution. These self-assembled systems are intrinsically dynamic and can respond to changes in their environment. nih.gov The ability to form such nanoscale architectures is a cornerstone of nanotechnology and has applications in areas like drug delivery and the synthesis of advanced materials. nih.govnih.gov Research into similar systems, such as the self-assembly of DyF3 nanoparticles synthesized via a chloride-based route, highlights the broader importance of understanding how molecular building blocks organize into functional nanomaterials. researchgate.net

Summary of Self-Assembled Structures

| Structure | Description | Driving Forces |

| Micelle | A spherical aggregate with a hydrophobic core and hydrophilic shell. | Hydrophobic interactions, electrostatic repulsion between head groups. |

| Vesicle | A bilayered spherical structure enclosing an aqueous core. | Hydrophobic interactions, molecular geometry. |

| Lamellar Phase | Extended, parallel bilayers of surfactant molecules. | Hydrophobic interactions, packing parameters. |

Environmental Transport, Transformation, and Remediation Strategies

Occurrence and Distribution in Environmental Compartments

The presence of DIDAC has been documented in various environmental matrices, primarily as a result of its widespread use and subsequent discharge into wastewater systems.

Wastewater treatment plants (WWTPs) are a primary conduit for the entry of DIDAC into the environment. While WWTPs can remove a significant portion of DIDAC from wastewater, residual amounts are still detected in the final effluent and accumulate in biosolids.

A study conducted in a Japanese watershed, where swine farming is a predominant activity, monitored DIDAC concentrations over a year. The concentrations of DIDAC in the sewage-treatment-plant effluent ranged from 33 to 52 nanograms per liter (ng/L) epa.gov. Due to its strong tendency to adsorb to particulate matter, DIDAC often accumulates in sewage sludge and the resulting biosolids. The application of these biosolids to land as a fertilizer can then introduce the compound into the terrestrial environment.

Following its release from WWTPs or through direct runoff, DIDAC is found in surface waters and tends to partition into sediments. In the aforementioned Japanese watershed study, DIDAC concentrations in river waters were found to be significantly elevated, ranging from 3.6 to 16,672 ng/L epa.gov. Another report noted that the sum of C10-C18 didecyldimethylammonium chloride (DDAC) concentrations in Austrian surface waters ranged from 0.02 to 0.32 micrograms per liter (µg/L) turi.orgturi.org.

Given its chemical properties, DIDAC has a high affinity for sediment. A US Environmental Protection Agency (EPA) assessment indicated that due to its strong adsorption to soils and sediments, DIDAC is not expected to be mobile in these compartments, leading to its accumulation regulations.gov.

The primary environmental release pathway for DIDAC is through the discharge of treated wastewater from municipal and industrial facilities. Its use in a wide array of products contributes to its presence in wastewater influents. These include:

Agricultural Operations: Disinfectants used on agricultural premises, such as swine farms, have been identified as a significant source of DIDAC in surface waters epa.gov.

Industrial and Institutional Settings: DIDAC is a component of disinfectants, sanitizers, and biocides used in commercial and industrial applications regulations.gov.

Wood Preservation: It is also utilized as a wood preservative, which can lead to its release into the environment through leaching regulations.gov.

The widespread application of these products ensures a continuous introduction of DIDAC into the waste stream and, subsequently, into various environmental compartments.

Environmental Fate Processes

The environmental fate of DIDAC is primarily governed by two key processes: adsorption to solid matrices and microbial degradation.

DIDAC exhibits a strong tendency to adsorb to organic matter present in sludge and soil. This process is a major mechanism for its removal from the water phase during wastewater treatment. The strength of this adsorption is quantified by the Freundlich adsorption coefficient (Kads). A US EPA report provided the following Kads values for DIDAC in different soil types regulations.gov:

| Soil Type | Freundlich Adsorption Coefficient (Kads) |

| Sand | 1,095 |

| Sandy Loam | 8,179 |

| Silty Clay Loam | 32,791 |

| Silt Loam | 30,851 |

These high Kads values indicate that DIDAC is strongly bound to soil particles and is therefore considered to be immobile in soil regulations.gov. This strong adsorption reduces its bioavailability in the water column but leads to its accumulation in sediments and sludge-amended soils.

The biodegradation of DIDAC is a complex process influenced by various environmental factors. While some studies suggest it can be biodegraded, others indicate it can be persistent under certain conditions.

Research has shown that specific microorganisms are capable of degrading DIDAC. For instance, bacteria isolated from activated sludge from a municipal sewage treatment plant have been shown to use DIDAC as a sole carbon source nih.gov. One such isolate, Pseudomonas fluorescens TN4, was found to degrade DIDAC through an N-dealkylation process, producing intermediates such as decyldimethylamine and dimethylamine (B145610) nih.gov.

Wastewater Treatment Plant Removal Efficiencies

While some aerobic bacteria, such as Pseudomonas and Aeromonas species, have been identified as capable of degrading certain QACs, the process is often outcompeted by the rapid adsorption of these chemicals to sludge. nih.gov The effectiveness of biodegradation is highly dependent on the specific QAC structure, its concentration, and the presence of a microbial consortium adapted to its degradation. nih.govnih.gov For DDAC, the evidence points towards high persistence in typical biological treatment systems.

The primary mechanism for the removal of Diisodecyldimethylammonium chloride from wastewater is adsorption to sludge. nih.gov As cationic surfactants, QACs have a strong affinity for the negatively charged surfaces of biomass in activated sludge. nih.gov It is estimated that while approximately 75% of QACs used annually are discharged to WWTPs, the removal process is dominated by physical sorption rather than biological transformation. nih.gov

Studies have shown that most of the added DDAC in batch assays with methanogenic cultures was adsorbed on the biomass. This strong sorption behavior effectively transfers the compound from the liquid effluent to the solid sludge phase. nih.gov This leads to a high accumulation of DDAC and other QACs in sewage sludge. This partitioning is significant because the subsequent disposal of this QAC-laden sludge, often through land application, becomes a direct pathway for the introduction of these persistent compounds into the terrestrial environment. acs.orgnih.gov

This compound and other QACs can have a significant detrimental impact on the performance of biological wastewater treatment processes. These compounds are biocidal and can inhibit the activity of key microorganisms responsible for nutrient removal.

A primary concern is the inhibition of nitrification, a crucial process for converting ammonia (B1221849) to nitrate (B79036). QACs are known to be toxic to the slow-growing nitrifying bacteria responsible for this conversion. hydrosolutions.com Inhibition of nitrifying bacteria by QACs can begin at concentrations as low as 4-5 mg/L in aerobic systems. hydrosolutions.com Slug doses of disinfectants containing QACs entering a treatment plant can halt nitrification for extended periods.

Furthermore, DDAC has been shown to inhibit other essential microbial processes. At concentrations of 50 mg/L and higher, DDAC inhibited dissimilatory nitrate reduction to ammonia (DNRA) and caused incomplete denitrification, leading to the accumulation of nitrous oxide. At these levels, it also suppressed microbial growth and caused cell lysis. Fermentation and methanogenesis (biogas production) were also inhibited at concentrations of 75 mg/L and above and 5 mg/L and above, respectively. hydrosolutions.com This demonstrates that the presence of DDAC in wastewater can disrupt multiple critical functions of a treatment plant, leading to poor effluent quality and inefficient sludge digestion.

Table 1: Summary of this compound (DDAC) Impact on Wastewater Treatment Processes

| Process | Impact of DDAC | Effective Concentration for Impact | Citation |

|---|---|---|---|

| Nitrification | Strong inhibition of nitrifying bacteria. | Inhibition starts at 4-5 mg/L for general QACs. | hydrosolutions.com |

| Denitrification | Inhibition of nitrate reduction and incomplete denitrification. | ≥ 50 mg/L | |

| Methanogenesis | Inhibition of biogas production. | Inhibition starts at ≥ 5 mg/L. | hydrosolutions.com |

| Fermentation | Inhibition of the fermentation process. | ≥ 75 mg/L | |

| Cellular Integrity | Suppresses microbial growth and causes cell lysis. | ≥ 50 mg/L |

Remediation Technologies for this compound Contamination

Specific remediation technologies developed exclusively for this compound contamination are not extensively documented. However, based on its chemical properties as a persistent and strongly sorptive organic compound, several general remediation technologies for contaminated soil and water could be applied.

Adsorption: This is a highly promising technique. Given DDAC's strong affinity for surfaces, using adsorbent materials like activated carbon could effectively remove it from water. researchgate.net This method is commonly used to treat a wide range of organic contaminants.

Advanced Oxidation Processes (AOPs): AOPs are destructive technologies that use powerful oxidizing agents, such as hydroxyl radicals, to break down recalcitrant organic compounds. researchgate.net Processes like UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), or ozonation could potentially mineralize DDAC into less harmful substances like carbon dioxide, water, and inorganic ions. researchgate.netnih.gov These methods have shown success in degrading other QACs and persistent herbicides. researchgate.netnih.gov

Excavation and Disposal: For sites with highly concentrated soil contamination, the physical excavation of the contaminated soil and its subsequent disposal in a secure landfill is a direct and certain, albeit expensive, remediation method. aft.org

Bioremediation: Although DDAC is resistant to degradation in conventional WWTPs, specialized bioremediation approaches could be explored. hydrosolutions.com This might involve bioaugmentation with microbial consortia specifically adapted to degrade QACs or creating optimized environmental conditions to encourage breakdown. nih.govresearchgate.net

Phytoremediation: This technology uses plants to remove, contain, or degrade contaminants in soil and water. While not specifically tested for DDAC, certain plant species could potentially absorb and metabolize the compound, though its high sorption to soil might limit its bioavailability to plant roots.

The selection of a suitable remediation strategy would depend on the specific circumstances of the contamination, including the concentration of DDAC, the environmental matrix (soil, groundwater, etc.), and cost considerations. Often, a combination of technologies, or a "treatment train," is the most effective approach. nih.gov

Ecotoxicological Impact Assessment in Model Organisms and Environmental Compartments Non Mammalian

Acute and Chronic Toxicity to Aquatic Organisms

The introduction of DIDAC into aquatic ecosystems poses a significant risk to resident organisms, with toxicity varying across different trophic levels.

Toxicity to Invertebrates and Fish

Research indicates that DIDAC is highly toxic to aquatic invertebrates. researchgate.netherts.ac.uk Studies on the water flea (Daphnia magna), a standard model organism for ecotoxicological testing, have established a 48-hour median effective concentration (EC50) for immobilization at 0.037 mg/L. ccme.ca This high level of toxicity underscores the potential for DIDAC to disrupt aquatic food webs, given the crucial role of daphnids as primary consumers. Chronic toxicity studies with Daphnia magna have shown that long-term exposure can lead to increased mortality and decreased fertility, with these effects intensifying in subsequent generations. ktu.ltktu.lt

With regard to fish, DIDAC exhibits moderate to high toxicity. researchgate.netherts.ac.uk The 96-hour median lethal concentration (LC50) for juvenile rainbow trout (Oncorhynchus mykiss) has been reported as 0.409 mg/L. researchgate.net Studies on the early life stages of white sturgeon (Acipenser transmontanus) have shown that larvae are particularly sensitive, with 96-hour LC50 values ranging from 10.0 to 50.0 µg/L for 3-day-old larvae. nih.gov For older life stages of the white sturgeon, the toxicity decreases, with a 96-hour LC50 of 99.7 µg/L for 42-day-old larvae and between 100 to 250 µg/L for 78-day-old juveniles. nih.gov Chronic exposure studies on fathead minnow (Pimephales promelas) larvae over a 7-day period resulted in a Lowest Observed Effect Concentration (LOEC) of 0.75 mg/L, with mortality and growth as the observed endpoints. ccme.ca

The table below summarizes the acute toxicity of Didecyldimethylammonium chloride (DDAC) to various aquatic invertebrates and fish.

| Species | Endpoint | Duration | Concentration (mg/L) | Reference |

| Daphnia magna (Water flea) | EC50 | 48 hours | 0.037 | ccme.ca |

| Mysidopsis bahia (Mysid shrimp) | LC50 | 96 hours | 0.069 | ccme.ca |

| Crassostrea virginica (Eastern oyster) | EC50 | 96 hours | 0.13 | ccme.ca |

| Obliquaria reflexa (Mussel) | LC50 | 48 hours | 6.12 | ccme.ca |

| Oncorhynchus mykiss (Rainbow trout) | LC50 | 96 hours | 0.409 - 2.81 | ccme.caresearchgate.net |

| Pimephales promelas (Fathead minnow) | LC50 | 96 hours | Not Specified | |

| Cyprinodon variegatus (Sheepshead minnow) | LC50 | 96 hours | 0.940 | ccme.ca |

| Platichthys stellatus (Starry flounder) | LC50 | 96 hours | 2.05 | ccme.ca |

| Acipenser transmontanus (White sturgeon larvae, 3-day) | LC50 | 96 hours | 0.010 - 0.050 | nih.gov |

| Acipenser transmontanus (White sturgeon larvae, 11-day) | LC50 | 96 hours | 0.0585 | nih.gov |

| Acipenser transmontanus (White sturgeon larvae, 42-day) | LC50 | 96 hours | 0.0997 | nih.gov |

| Acipenser transmontanus (White sturgeon juvenile, 78-day) | LC50 | 96 hours | 0.100 - 0.250 | nih.gov |

Effects on Algal Growth and Photosynthesis

DIDAC is recognized as being toxic to freshwater algae at microgram-per-liter concentrations. researchgate.net Studies on the green alga Selenastrum capricornutum (now known as Pseudokirchneriella subcapitata) have demonstrated growth inhibition at very low concentrations. researchgate.net The mode of action of quaternary ammonium (B1175870) compounds like DIDAC involves the disruption of cell membranes, which can impair essential processes like photosynthesis. researchgate.netnih.gov This disruption can lead to a decrease in the effective quantum yield of photosystem II and a reduction in oxygen production, indicating a direct impact on the photosynthetic machinery of algal cells. nih.gov

Ecotoxicity to Terrestrial Organisms and Plant Systems

The impact of DIDAC extends to terrestrial environments, with particular concerns for plant life.

Plant Growth Inhibition Studies

DIDAC has been shown to be highly phytotoxic to aquatic plants such as duckweed (Spirodella oligorhiza). ccme.ca Studies on wheat seedlings (Triticum aestivum L.) exposed to DDAC in hydroponic cultures have shown that while very low concentrations might have a hormetic effect (a stimulatory response to a low dose of a toxin), higher concentrations severely inhibit growth. nih.gov This inhibition is manifested through decreased shoot and root fresh weight, reduced total root length, and a decline in photosynthetic pigment content. nih.gov The phytotoxic effects are also associated with oxidative stress, as indicated by an increase in malondialdehyde content and root membrane permeability, reflecting lipid peroxidation and damage to cell membranes. nih.gov

Sublethal Effects and Endpoints in Ecological Models

Beyond acute lethality, sublethal concentrations of DIDAC can elicit a range of behavioral and physiological responses in aquatic organisms, which can have significant ecological consequences.

Behavioral and Physiological Responses in Aquatic Fauna

In fish, sublethal exposure to DIDAC can lead to a variety of stress responses. In juvenile rainbow trout, exposure to concentrations of 0.2 and 0.4 mg/L for 12 and 24 hours resulted in a significant decrease in swimming performance. researchgate.net At a concentration of 0.4 mg/L for 24 hours, there was a significant elevation in primary and secondary biochemical stress indicators, including plasma cortisol, glucose, and lactate (B86563) levels. researchgate.net However, the same study found no gross disruptions to the gill epithelial surfaces under scanning electron microscopy. researchgate.net In early life stages of white sturgeon, significant decreases in larval growth and survival were observed at all tested concentrations following a 96-hour exposure, even in those that survived the initial exposure and were transferred to clean water. nih.gov For aquatic invertebrates, sublethal exposure to similar compounds has been shown to inhibit feeding. researchgate.net These sublethal effects, such as reduced swimming ability and growth, can impair an organism's ability to forage, avoid predators, and reproduce, ultimately impacting population dynamics. nih.gov

Bioaccumulation and Biotransformation in Environmental Food Webs (Non-Mammalian)

Bioaccumulation refers to the net absorption of a chemical by an organism from its environment through all possible routes, including water, sediment, and food. agr.hr The potential for a substance to bioaccumulate is a critical factor in its environmental risk assessment. For QACs like DIDAC, their interaction with environmental components and uptake by organisms is complex.

Studies on the bioaccumulation of DIDAC in non-mammalian organisms are essential for understanding its potential impact on aquatic ecosystems. The tendency of a chemical to bioaccumulate is often linked to its lipophilicity, or its affinity for fatty tissues. agr.hr Research indicates that for many organic chemicals, there is a relationship between their octanol-water partition coefficient (Kow), a measure of lipophilicity, and their potential for bioaccumulation in aquatic food webs. nih.govscilit.com

While specific quantitative data on the biotransformation rates of DIDAC in a variety of non-mammalian species remains an area for further research, the general behavior of QACs suggests that they can be taken up by aquatic organisms. For instance, studies on other organic compounds have shown that biotransformation can significantly reduce a chemical's bioaccumulation potential. nih.gov The rate of biotransformation is a key parameter in models that predict the bioaccumulation of chemicals in fish. nih.gov

The table below summarizes the acute toxicity of a disinfectant product containing didecyldimethylammonium chloride (DDAC), a closely related compound, to various non-mammalian aquatic species. This data provides an indication of the potential sensitivity of these organisms to QACs.

| Species | Endpoint | Concentration (ppm) | Reference |

| Pimephales promelas (Fathead minnow) | 96-h LC50 | 0.39 | oup.com |

| Platichthys stellatus (Starry flounder) | 96-h LC50 | 2.0 | oup.com |

| Daphnia magna (Water flea) | 48-h LC50 | 0.037 | oup.com |

| Mysidopsis bahia (Opossum shrimp) | 48-h LC50 | 0.039 | oup.com |

| Hyalella azteca (Amphipod) | 48-h LC50 | 0.106 | oup.com |

| Neomysis mercedis (Mysid shrimp) | 48-h LC50 | 0.947 | oup.com |

| Oncorhynchus mykiss (Rainbow trout) | 96-h LC50 | 0.409 mg/L | researchgate.net |

| Acipenser transmontanus (White sturgeon, 3-d-old larvae) | 96-h LC50 | 10.0 - 50.0 µg/L | nih.gov |

| Acipenser transmontanus (White sturgeon, 11-d-old larvae) | 96-h LC50 | 58.5 µg/L | nih.gov |

| Acipenser transmontanus (White sturgeon, 42-d-old larvae) | 96-h LC50 | 99.7 µg/L | nih.gov |

| Acipenser transmontanus (White sturgeon, 78-d-old juveniles) | 96-h LC50 | 100 - 250 µg/L | nih.gov |

LC50 (Lethal Concentration 50%) is the concentration of a chemical which kills 50% of the test organisms within a specified time.

Structure-Activity Relationships (SAR) in Ecotoxicity

Structure-Activity Relationship (SAR) studies are crucial for predicting the ecotoxicity of chemicals and for designing safer alternatives. For QACs, the antimicrobial efficacy and toxicity are closely linked to their molecular structure, particularly the length of the alkyl chains. rsc.orgnih.gov

Generally, the biological activity of QACs is dependent on the length of the N-alkyl chain. Research on benzalkonium chlorides, another class of QACs, has shown that their potency as inhibitors of certain enzymes decreases as the length of their hydrocarbon chain increases. nih.gov This suggests that shorter alkyl chains can lead to higher biological activity.

The design of environmentally degradable QACs is an active area of research. rsc.org By incorporating less stable chemical bonds, such as ester or thioether linkages, into the molecular structure, it is possible to create QACs that degrade more readily in the environment, reducing their persistence and potential for long-term ecotoxicological effects. rsc.org The stability of these newer QACs can be influenced by environmental factors like pH, temperature, and the presence of ions. rsc.org

The development of quantitative structure-activity relationship (QSAR) models for QACs allows for the prediction of their toxicity to aquatic organisms like algae. nih.gov These models use molecular descriptors to correlate the chemical structure of QACs with their biological activity, providing a valuable tool for environmental risk assessment.

Mechanistic Investigations of Biological Activity Model Systems

Antimicrobial Mechanisms in Prokaryotic Model Systems

Diisodecyldimethylammonium chloride (DDAC) exerts its primary antimicrobial effect through the catastrophic disruption of the bacterial cell membrane. researchgate.netacademicjournals.orgresearchgate.net As a quaternary ammonium (B1175870) compound (QAC), DDAC is a cationic surfactant, and its positively charged nitrogen atom is drawn to the negatively charged components of the bacterial cell surface. The hydrophobic dialkyl chains of the molecule then interact with the lipid bilayer of the cell membrane. researchgate.net

This interaction leads to a loss of membrane integrity and an increase in fluidity. nih.govjst.go.jp Studies using liposomes as model membranes have demonstrated that DDAC induces a phase transition in the lipid bilayer, further indicating its disruptive capabilities. nih.govjst.go.jp The consequence of this disruption is the leakage of essential intracellular components, such as proteins, β-galactosidase, and other macromolecules, which ultimately leads to cell death. researchgate.netacademicjournals.orgnih.govjst.go.jpnih.gov

Morphological changes to bacterial cells following exposure to DDAC have been observed through electron microscopy. In studies on Escherichia coli and Staphylococcus aureus, treatment with DDAC resulted in the formation of protrusions or "blebs" on the cell surface. academicjournals.orgresearchgate.netnih.gov While bleb formation is a visible consequence of DDAC's action on the cell membrane, it is considered a result of the membrane damage rather than the direct cause of cell death. nih.govjst.go.jpjst.go.jp The critical event is the loss of the membrane's permeability control. researchgate.net

The antimicrobial efficacy of QACs like DDAC is correlated with the length of their alkyl chains. mdpi.com The twin decyl (C10) chains of DDAC contribute to its high antimicrobial activity compared to single-chain QACs. mdpi.com

Table 1: Effects of DDAC on Bacterial Cell Membranes in Model Systems

| Model Organism | DDAC Concentration | Observed Effect | Reference |

|---|---|---|---|

| Escherichia coli | 1.3 mg/L | Minimum Inhibitory Concentration (MIC) | nih.govjst.go.jp |

| Escherichia coli | 3-4 mg/L | Leakage of intracellular proteins and β-galactosidase | nih.govjst.go.jp |

| Escherichia coli | >50 mg/L | Formation of "blebs" on the cell surface | nih.govjst.go.jp |

| Staphylococcus aureus | 0.59 mg/L | Minimum Inhibitory Concentration (MIC) | academicjournals.org |

| Staphylococcus aureus | 20 g/L | Formation of nodules and leakage of cellular material | academicjournals.orgresearchgate.net |

| Bacillus cereus | 2 mg/L | Minimum Inhibitory Concentration (MIC) | mdpi.com |

| Bacillus cereus | 4 mg/L | Minimum Bactericidal Concentration (MBC) | mdpi.com |

The interaction of DDAC with microbial cells is initiated by an electrostatic attraction between the cationic head of the DDAC molecule and the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Following this initial binding, the hydrophobic alkyl chains penetrate the lipid components of the cell wall and membrane. researchgate.net

Beyond the membrane, a proposed secondary mechanism of action for QACs involves the denaturation of essential intracellular proteins and enzymes. mdpi.com The leakage of cytoplasmic contents following membrane damage brings DDAC into contact with these proteins. The surfactant properties of DDAC can disrupt the tertiary structure of proteins, leading to the loss of their biological function and contributing to cell death.

Antiviral Mechanisms in In Vitro or Animal Model Systems

DDAC demonstrates significant efficacy against enveloped viruses. The antiviral action is analogous to its antibacterial mechanism, targeting the lipid-based viral envelope. The hydrophobic tails of the DDAC molecules interact with and disrupt the lipid bilayer of the envelope, leading to its disintegration. This process, known as lysis, exposes the viral nucleocapsid and effectively inactivates the virus, rendering it non-infectious. Cationic surfactants like DDAC are known to have inactivation effects at very low concentrations on enveloped viruses such as SARS-CoV-2 and influenza viruses. The mechanism of action for similar quaternary ammonium compounds against enveloped viruses has been shown to involve partial membrane disruption by monomers at concentrations below the critical micelle concentration (CMC), and solubilization of the envelope at concentrations above the CMC. nih.gov

The primary antiviral mechanism of DDAC is the direct inactivation of viral particles through lysis of the envelope, which occurs before the virus can initiate replication. By destroying the structural integrity of the virion, DDAC prevents the initial stages of the viral life cycle, including attachment, entry, and uncoating, which are prerequisites for replication within a host cell. Therefore, its effect on viral replication is indirect; it neutralizes the infectious agent rather than interfering with the intracellular replication machinery. Studies on other picornaviruses have shown that certain compounds can inhibit either their attachment to the cell or the release of mature virions. nih.gov

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound (DDAC) | | β-galactosidase | | Benzalkonium Chloride (BAC) | | N,N-bis(3-aminopropyl)dodecylamine (APDA) | | γ-cyclodextrin (γ-CD) | | Cetylpyridinium chloride (CPC) | | Simethicone | | Dextran sulfate | | Formaldehyde | | Cycloheximide |

Mechanisms of Promoting Antimicrobial Resistance in Microbial Populations

Exposure of microbial populations to quaternary ammonium compounds (QACs) such as this compound (DIDAC) can lead to the development and proliferation of antimicrobial resistance. The mechanisms involved are multifaceted, encompassing induced resistance within individual bacterial cells and the facilitation of resistance gene transfer between cells.

Bacteria can develop resistance to DIDAC and other QACs through several adaptive changes, primarily involving alterations in the cell envelope and the active removal of the compound from the cell.

Overexpression of Efflux Pumps: The most prominent mechanism of acquired resistance to QACs is the overexpression of efflux pumps. researchgate.net These are membrane proteins that actively transport a wide range of toxic compounds, including QACs, out of the bacterial cell, preventing them from reaching their target sites and accumulating to toxic concentrations. acs.orgresearchgate.net In many bacteria, exposure to QACs induces the expression of genes that encode these pumps. researchgate.netresearchgate.nettandfonline.comcardiff.ac.uk

Qac Efflux Systems: A large family of bacterial genes, known as qac genes (e.g., qacA, qacB, qacEΔ1), specifically encode efflux pumps that confer reduced susceptibility to cationic agents like QACs. acs.orgnih.govnih.gov These genes are often located on mobile genetic elements, which contributes to their spread. acs.org

Multidrug Resistance (MDR) Pumps: Besides specific pumps, broad-spectrum MDR efflux pumps, such as the AcrAB-TolC system in Escherichia coli, can also recognize and expel QACs. cardiff.ac.uk Overexpression of these pumps can lead to cross-resistance, where exposure to a QAC induces resistance to structurally unrelated antibiotics, such as fluoroquinolones. researchgate.nettandfonline.comcardiff.ac.uk

Genetic Mutations: Long-term exposure to QACs, including Didecyldimethylammonium chloride (a twin-chained QAC structurally similar to DIDAC), can induce mutations in bacterial genomes that contribute to resistance. A 60-day study exposing E. coli K-12 to Didecyldimethylammonium chloride (DDAC) identified mutations in various genes. nih.gov These mutations affected regulatory proteins, membrane proteins, and transporters, collectively enhancing the cell's ability to withstand the antimicrobial. nih.gov

| Gene | Function | Potential Contribution to Resistance |

|---|---|---|

| acrR, marR, soxR | Negative regulators of efflux pumps and stress response | Mutation can lead to overexpression of efflux pumps (e.g., AcrAB-TolC) |

| crp | Global transcription regulator | Alters broad gene expression, potentially affecting cell envelope and metabolism |

| mipA, sbmA | Outer membrane proteins and transporters | Changes in membrane permeability can limit QAC uptake |

| rpoB, rpoC | RNA polymerase subunits | Mutations can confer resistance to certain antibiotics (e.g., rifampicin) and alter global gene transcription |

| msbA | Inner membrane ATP-binding cassette (ABC) transporter | Can extrude antibiotics and toxic compounds from the cell |